molecular formula C13H10F3NO2 B1375398 (3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol CAS No. 1020325-22-7

(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol

Cat. No. B1375398
CAS RN: 1020325-22-7
M. Wt: 269.22 g/mol
InChI Key: BAEWCDMGEFXUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol” is a chemical compound with the molecular formula C13H10F3NO2 . It has a molecular weight of 269.22 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol” consists of a pyridine ring with a trifluoromethyl group at the 5-position and a phenylmethanol group at the 2-position via an oxygen atom .


Physical And Chemical Properties Analysis

“(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol” is a solid at room temperature .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceutical compounds . The compound could serve as a precursor or intermediate in the synthesis of drugs that target a variety of diseases. Its structural motif is similar to those found in molecules with antiviral, antibacterial, and anti-inflammatory properties.

Antimicrobial Agents

Compounds with the trifluoromethyl group have been synthesized as potent growth inhibitors of drug-resistant bacteria . The subject compound could be utilized in the development of new antimicrobial agents, particularly against resistant strains of bacteria such as MRSA, which are a significant concern in healthcare settings.

Disease Control in Agriculture

Derivatives of the compound have potential applications in controlling the spread of diseases in crops. They can be used to develop treatments that prevent infections in plants, thereby improving agricultural productivity and reducing the reliance on traditional pesticides .

Vector Control for Disease Prevention

The compound’s derivatives have been used in the development of agents that prevent the spread of vector-borne diseases such as malaria, dengue fever, and the Zika virus. These diseases are primarily spread by mosquitoes, and effective vector control compounds are crucial in reducing their impact.

Herbicidal Activity

Research has shown that certain compounds with the trifluoromethyl group can control the growth of various weeds and invasive plants . This compound could be investigated for its herbicidal properties, offering a new tool for managing unwanted vegetation in both agricultural and non-agricultural settings.

Antiviral Research

The trifluoromethyl group-containing compounds have shown promise in antiviral research, with some derivatives exhibiting potent activity against viruses like HIV and SARS-CoV-2 . This compound could contribute to the synthesis of new antiviral drugs that are more effective against these and other emerging viral threats.

properties

IUPAC Name

[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)10-4-5-12(17-7-10)19-11-3-1-2-9(6-11)8-18/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEWCDMGEFXUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol

Synthesis routes and methods I

Procedure details

3-Hydroxymethyl-phenol (5.00 g, 40.3 mmol, from Lancaster Synthesis), 2-chloro-5-trifluoromethyl-pyridine (7.31 g, 40.3 mmol, from TCI America) and potassium carbonate (6.96 g, 50.3 mmol) were suspended in dimethylformamide (80 mL) and heated to 95° C. After stirring for 16 h, the solvent was distilled off in vacuo at 65° C., and a residue was partitioned between water and heptane/ethyl acetate (1:1). The organic layer was separated and the aqueous was extracted again with heptane/ethyl acetate (1:1). The combined organic layer was dried over sodium sulfate, filtered and concentrated to give a residue. The residue was purified by silica gel chromatography (10-60%, EtOAc:heptane) to afford the desired product (5.70 g, 53% yield) as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.73 (s, 2H) 7.02 (dt, J=8.66, 0.57 Hz, 1H) 7.04-7.11 (m, J=8.06, 2.40, 0.50, 0.50 Hz, 1H) 7.15-7.19 (m, 1H) 7.25 (ddd, J=8.39, 1.60, 0.80 Hz, 1H) 7.42 (t, J=7.87 Hz, 1H) 7.90 (ddd, J=8.67, 2.55, 0.50 Hz, 1H) 8.43 (td, J=1.68, 0.84 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step Two
Quantity
6.96 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
53%

Synthesis routes and methods II

Procedure details

To a solution of 5-trifluoromethyl-2-chloro-pyridine (150.0 g, 0.826 mol) in DMF (1.9 L) was added 3-hydroxy-phenyl-methanol (112.5 g, 0.906 mol) and of potassium carbonate (171.0 g, 1.237 mol). The solids were washed into the flask with 100 mL of DMF. The stirred mixture was heated to 95-105° C. for 5 h. It was cooled to ambient temperature and then poured into 5 L of stirred ice-water. The mixture was extracted with ether:hexane (2:1, 1.5 L, 1.0 L). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo to dryness to give the product (222.5 g, 100%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
112.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 L
Type
solvent
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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